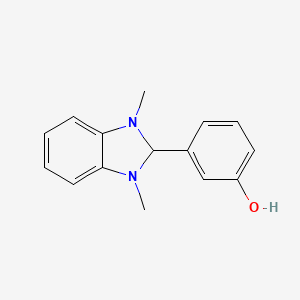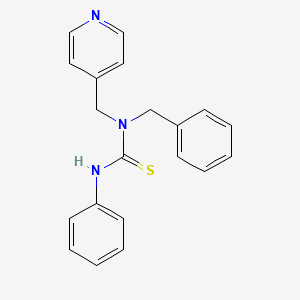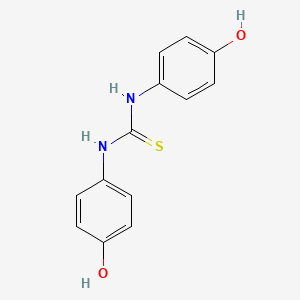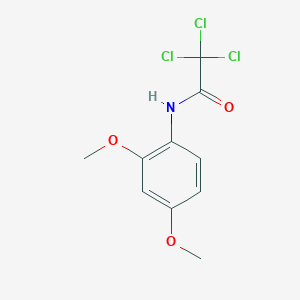![molecular formula C17H16N2O3 B5854338 N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide, commonly known as AOE, is a synthetic compound that has been widely used in scientific research. AOE belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of AOE is not fully understood. However, it has been proposed that AOE exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. AOE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AOE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. AOE has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, AOE has been found to reduce the levels of serum glucose, triglycerides, and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
AOE has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. AOE has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, AOE also has limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays. Furthermore, AOE has been found to exhibit low solubility in aqueous solutions, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for research on AOE. One area of research is to investigate the potential of AOE as a therapeutic agent for various diseases. AOE has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another area of research is to investigate the mechanism of action of AOE in more detail. Understanding the mechanism of action of AOE can provide insights into its biological activities and potential therapeutic applications. Furthermore, future research can focus on developing more potent and selective derivatives of AOE with improved solubility and reduced cytotoxicity.
Méthodes De Synthèse
The synthesis of AOE involves the reaction of 3-acetylphenylamine with ethyl 4-aminobenzoate in the presence of sodium hydride. The resulting compound is then treated with acetic anhydride to obtain AOE. The purity of AOE can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
AOE has been widely used in scientific research due to its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. AOE has also been shown to possess antitumor and antiviral properties. Furthermore, AOE has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)14-8-5-9-15(10-14)19-16(21)11-18-17(22)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAMPZLIUUMCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
![N-[3-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5854304.png)

![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B5854332.png)


![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)